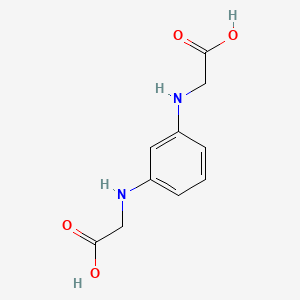
m-Phenylendiglycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Phenylendiglycin is an organic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure and properties, which make it a valuable compound for research and application.
Vorbereitungsmethoden
The synthesis of m-Phenylendiglycin involves several steps and specific reaction conditions. One common method includes the nitration of benzoic acid followed by reduction to obtain the desired compound . Industrial production methods often involve large-scale chemical reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
m-Phenylendiglycin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of m-dinitrobenzene to m-phenylenediamine is a well-studied reaction in the pharmaceutical and fine chemicals industries .
Wissenschaftliche Forschungsanwendungen
m-Phenylendiglycin has a wide range of applications in scientific research. It is used in the synthesis of bioactive natural products and conducting polymers . Its unique properties make it valuable in the production of plastics, adhesives, and coatings, where it acts as an antioxidant, ultraviolet absorber, and flame retardant . Additionally, it has potential biological activities, including anti-tumor and anti-inflammatory effects .
Wirkmechanismus
The mechanism of action of m-Phenylendiglycin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
m-Phenylendiglycin can be compared with other similar compounds such as m-phenylenediamine and m-aryloxy phenols. These compounds share some structural similarities but differ in their specific properties and applications . For example, m-phenylenediamine is commonly used in the production of polymers and dyes, while m-aryloxy phenols are used as antioxidants and flame retardants .
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and wide range of applications make it a valuable subject for further study and exploration.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-[3-(carboxymethylamino)anilino]acetic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-2-1-3-8(4-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
BBKYXHDUYXDDMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NCC(=O)O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


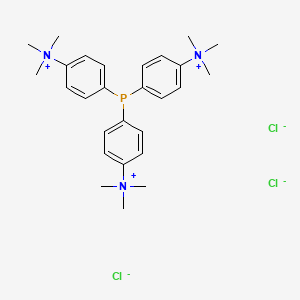
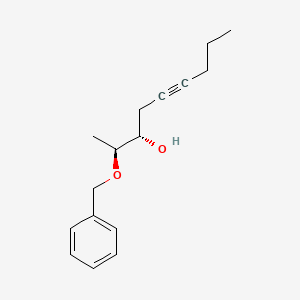
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

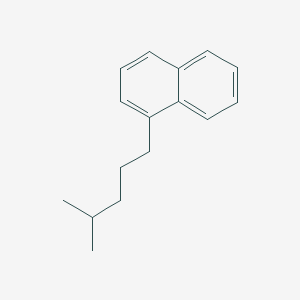

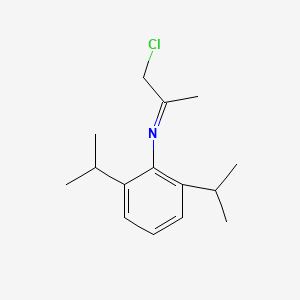

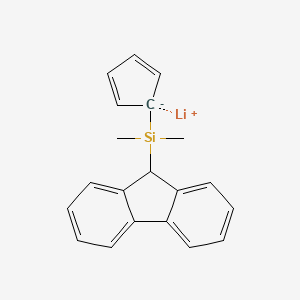

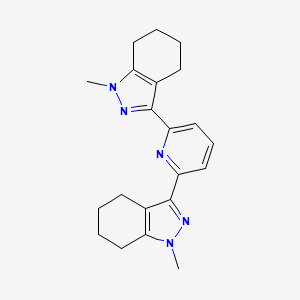
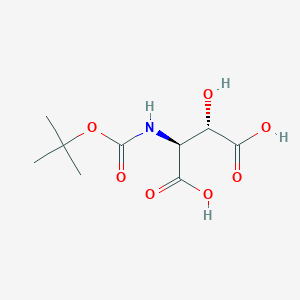
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
